Cas no 1706444-44-1 (4-(2,6-Dimethoxybenzoyl)quinoline)

4-(2,6-Dimethoxybenzoyl)quinoline 化学的及び物理的性質
名前と識別子
-
- (2,6-Dimethoxyphenyl)-quinolin-4-ylmethanone
- 4-(2,6-Dimethoxybenzoyl)quinoline
-
- インチ: 1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)13-10-11-19-14-7-4-3-6-12(13)14/h3-11H,1-2H3
- InChIKey: TTZADJYXKOUSFH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1C(C1C=CN=C2C=CC=CC=12)=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 375
- トポロジー分子極性表面積: 48.4
4-(2,6-Dimethoxybenzoyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D092585-250mg |
4-(2,6-Dimethoxybenzoyl)quinoline |
1706444-44-1 | 250mg |
$ 440.00 | 2022-06-06 | ||
TRC | D092585-500mg |
4-(2,6-Dimethoxybenzoyl)quinoline |
1706444-44-1 | 500mg |
$ 735.00 | 2022-06-06 |
4-(2,6-Dimethoxybenzoyl)quinoline 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
4-(2,6-Dimethoxybenzoyl)quinolineに関する追加情報
4-(2,6-Dimethoxybenzoyl)quinoline: A Comprehensive Overview
4-(2,6-Dimethoxybenzoyl)quinoline, also known by its CAS number 1706444-44-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, which has been extensively studied due to its diverse biological activities and applications in drug discovery. The structure of 4-(2,6-Dimethoxybenzoyl)quinoline consists of a quinoline ring fused with a benzene ring, substituted with a 2,6-dimethoxybenzoyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a promising candidate for various biological assays.
The synthesis of 4-(2,6-Dimethoxybenzoyl)quinoline involves a series of well-established organic reactions. The quinoline core is typically synthesized via the Skraup reaction or the Doebner-Miller synthesis, depending on the desired regiochemistry. The substitution of the benzoyl group at the 4-position is achieved through nucleophilic aromatic substitution or coupling reactions, such as the Suzuki-Miyaura coupling. The presence of methoxy groups at the 2 and 6 positions of the benzoyl substituent introduces electron-donating effects, which can influence the reactivity and selectivity of the compound in various chemical transformations.
Recent studies have highlighted the potential of 4-(2,6-Dimethoxybenzoyl)quinoline as a lead compound in drug discovery. For instance, researchers have investigated its anti-inflammatory and antioxidant properties using in vitro models. The compound has shown promising results in inhibiting key inflammatory pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These findings suggest that 4-(2,6-Dimethoxybenzoyl)quinoline could be developed into a therapeutic agent for chronic inflammatory diseases.
In addition to its pharmacological applications, 4-(2,6-Dimethoxybenzoyl)quinoline has also been explored for its potential in materials science. The quinoline moiety is known to exhibit strong fluorescence properties under UV light due to its conjugated π-system. By modifying the substituents on the benzoyl group, researchers have been able to tune the fluorescence quantum yield and emission wavelength of this compound. This makes it a candidate for applications in optoelectronic devices and sensors.
The development of efficient synthetic routes for 4-(2,6-Dimethoxybenzoyl)quinoline has been another area of active research. Traditional methods often involve multiple steps and harsh reaction conditions, which can limit scalability and cost-effectiveness. To address this challenge, chemists have developed one-pot synthesis strategies that utilize microwave-assisted heating or catalytic systems to accelerate reaction rates while minimizing byproduct formation.
Furthermore, computational studies have provided valuable insights into the molecular interactions of 4-(2,6-Dimethoxybenzoyl)quinoline with biological targets. Using molecular docking simulations and quantum mechanical calculations, researchers have identified key residues on target proteins that are critical for binding affinity. These computational tools have enabled rational design strategies to optimize the compound's bioavailability and selectivity.
In conclusion, 4-(2,6-Dimethoxybenzoyl)quinoline represents a versatile scaffold with diverse applications across multiple disciplines. Its unique chemical structure and tunable properties make it an attractive candidate for further exploration in drug discovery and materials science. As research continues to uncover new aspects of this compound's potential, it is likely to play an increasingly important role in advancing both academic and industrial endeavors.
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